molecular formula C24H23F3N4O B13110417 7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13110417
M. Wt: 440.5 g/mol
InChI Key: WVXNISRAKRGBGS-UHFFFAOYSA-N
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Description

7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound featuring a unique structure that combines benzyl and trifluoromethyl groups with a hexahydroimidazo pyrido pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and trifluoromethyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to its combination of benzyl and trifluoromethyl groups with a hexahydroimidazo pyrido pyrimidinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H23F3N4O

Molecular Weight

440.5 g/mol

IUPAC Name

11-benzyl-7-[[3-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-4-7-18(13-19)15-31-22(32)20-16-29(14-17-5-2-1-3-6-17)11-9-21(20)30-12-10-28-23(30)31/h1-8,13H,9-12,14-16H2

InChI Key

WVXNISRAKRGBGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)CC5=CC=CC=C5

Origin of Product

United States

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